4-Hydroxy-2-(hydroxymethyl)butanal
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Overview
Description
4-Hydroxy-2-(hydroxymethyl)butanal is an organic compound with the molecular formula C5H10O3 It is a branched aldehyde containing both hydroxyl and aldehyde functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Hydroxy-2-(hydroxymethyl)butanal involves the oxidation of 1,3-butanediol. The process typically includes the following steps:
- Adding 1,3-butanediol, a catalyst, water, and a water entrainer into a reaction vessel.
- Agitating the mixture and heating it to 60-75°C.
- Gradually adding hydrogen peroxide (25-35% concentration) while maintaining the temperature and continuing agitation.
- Distilling off the water entrainer and further processing to obtain the target product .
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as using immobilized enzymes for cofactor regeneration. For example, NAD±dependent glycerol dehydrogenase and NADH oxidase can be immobilized on functionalized single-walled carbon nanotubes to enhance the yield and stability of the reaction .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2-(hydroxymethyl)butanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Acidic or basic catalysts can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Ethers or esters.
Scientific Research Applications
4-Hydroxy-2-(hydroxymethyl)butanal has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in studies involving metabolic pathways and enzyme reactions.
Industry: It is used in the production of flavor and fragrance compounds.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-(hydroxymethyl)butanal involves its interaction with specific molecular targets and pathways. For example, it can act as a substrate for enzymes involved in oxidation-reduction reactions. The hydroxyl and aldehyde groups make it reactive towards nucleophiles and electrophiles, facilitating various biochemical transformations .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-butanone: Similar in structure but lacks the additional hydroxymethyl group.
3-Hydroxybutanal: Similar in structure but differs in the position of the hydroxyl group.
Uniqueness
4-Hydroxy-2-(hydroxymethyl)butanal is unique due to the presence of both hydroxyl and aldehyde functional groups, which confer distinct reactivity and versatility in chemical reactions. This makes it valuable for various synthetic and industrial applications .
Properties
Molecular Formula |
C5H10O3 |
---|---|
Molecular Weight |
118.13 g/mol |
IUPAC Name |
4-hydroxy-2-(hydroxymethyl)butanal |
InChI |
InChI=1S/C5H10O3/c6-2-1-5(3-7)4-8/h3,5-6,8H,1-2,4H2 |
InChI Key |
ODINMKBKBBPFNR-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)C(CO)C=O |
Origin of Product |
United States |
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